3-Amino-2,2-dimethylpropanamide-d6

Description

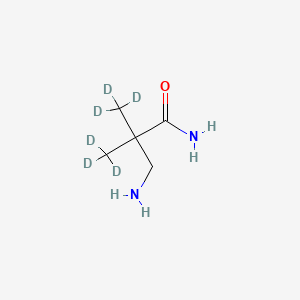

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZJXVIXAPOPZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CN)(C(=O)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-Amino-2,2-dimethylpropanamide-d6. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties

This compound is the deuterated form of 3-Amino-2,2-dimethylpropanamide, a known metabolite of the direct renin inhibitor, Aliskiren. The incorporation of six deuterium atoms on the dimethyl groups provides a valuable tool for metabolic studies and as an internal standard in pharmacokinetic analyses.

General Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1246820-97-2[1] |

| Molecular Formula | C₅H₆D₆N₂O[1] |

| Synonyms | 3-AMino-2,2-di(methyl-d3)propanamide |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 122.20 g/mol [1] | ChemicalBook |

| Appearance | White Solid | ChemicalBook |

| Solubility | Methanol | ChemicalBook |

| Melting Point | 79-82°C (for non-deuterated form) | SRD Pharma[2] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be adapted from established methods for its non-deuterated counterpart. The key difference would be the use of a deuterated starting material. A general synthetic approach is outlined below.

Proposed Synthetic Pathway

A potential synthesis could involve the ammonolysis of a deuterated ester precursor. This method is advantageous due to the availability of the required starting materials and the relatively straightforward reaction conditions.

References

A Comprehensive Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopologue of 3-Amino-2,2-dimethylpropanamide. It is primarily utilized as a reagent in the synthesis of labeled Aliskiren, a direct renin inhibitor used for treating hypertension.[1][2][3] The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies of Aliskiren. This guide covers its chemical structure, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and Properties

This compound is a derivative of propanamide characterized by an amino group at the third carbon, two methyl groups at the second carbon, and six deuterium atoms. The deuteration is typically on the two methyl groups attached to the second carbon.

Structural Formula:

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1246820-97-2 | [1][2][4] |

| Molecular Formula | C5H6D6N2O | [2][5] |

| Molecular Weight | 122.20 g/mol | [2][5] |

| Appearance | White to Off-White Solid | [1][3] |

| Solubility | Methanol, DMSO | [1][3] |

| Storage Conditions | Refrigerator (2-8°C) | [3][5] |

| Melting Point (non-deuterated) | 79-82°C | [3] |

Experimental Protocols: Synthesis

The synthesis of 3-Amino-2,2-dimethylpropanamide is a critical process for the production of Aliskiren. A practical and scalable synthesis for the non-deuterated form has been described, which can be adapted for the deuterated analogue.[6]

General Synthesis of the Non-Deuterated Analogue:

A common synthetic route involves three main transformations: methylation, ammonolysis, and hydrogenation.[6] An alternative patented method utilizes hydroxymethyl trimethylacetic acid as a starting material, which undergoes esterification, protection, and ammonolysis.[7]

A scalable synthesis of 3-amino-2,2-dimethylpropanamide has been described with a focus on process optimization for large-scale production.[6] The key steps discussed include:[6]

-

Dimethylation: This step is crucial and requires careful control to avoid the formation of mono-methyl impurities. The reaction is solvent-dependent, with dichloromethane (DCM) being a cost-effective option.[6]

-

Ammonolysis: The conversion of an intermediate ester to the corresponding amide using ammonia.

-

Hydrogenation: A reduction step, often employing a catalyst like Raney Nickel, to yield the final amino-propanamide product.[6]

For the synthesis of This compound , the key modification would involve the use of a deuterated starting material to introduce the six deuterium atoms onto the two methyl groups.

Proposed Synthesis Workflow for 3-Amino-2,2-dimethylpropanamide:

The following diagram illustrates a logical workflow for the synthesis of the non-deuterated compound, which is a key intermediate for Aliskiren.[6]

Caption: A workflow diagram illustrating the key stages in the synthesis of 3-Amino-2,2-dimethylpropanamide.

Applications in Drug Development

The primary application of this compound is as a reagent in the synthesis of isotopically labeled Aliskiren.[1][2]

Role in Pharmacokinetic Studies:

-

Metabolite Tracking: Deuterium-labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. The mass difference introduced by the deuterium atoms allows for the easy distinction between the administered drug and its metabolites from endogenous compounds using mass spectrometry.

-

Bioavailability Assessment: Labeled Aliskiren can be used to accurately determine the bioavailability of the drug by co-administering a known amount of the labeled intravenous form with the oral unlabeled form.

-

Metabolite of Aliskiren: The non-deuterated form, 3-Amino-2,2-dimethylpropanamide, has been identified as a metabolite of Aliskiren.[8]

The use of this compound allows researchers to synthesize a stable, labeled version of Aliskiren, facilitating a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

The non-deuterated analogue, 3-Amino-2,2-dimethylpropanamide, is classified as causing serious eye damage.[8] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles and gloves. It should be stored in a refrigerator to maintain its stability.[3]

This guide provides a foundational understanding of this compound for its application in research and drug development. The provided data and protocols are intended to support further investigation and utilization of this important labeled compound.

References

- 1. This compound | 1246820-97-2 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. 3-Amino-2,2-dimethylpropanamide-d6 - CAS:1246820-97-2 - 孚可科技(上海)有限公司 [forcbio.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 8. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Amino-2,2-dimethylpropanamide-d6

CAS Number: 1246820-97-2

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanamide-d6 is a deuterated stable isotope-labeled analog of 3-amino-2,2-dimethylpropanamide. It serves as a critical intermediate in the synthesis of labeled Aliskiren, a direct renin inhibitor used in the management of hypertension.[1][2] The incorporation of deuterium atoms (d6) provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies of Aliskiren, where it can be used as an internal standard for quantitative analysis by mass spectrometry.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, data for the non-deuterated analog (CAS: 324763-51-1) can be used as a reasonable proxy for its physical characteristics.

| Property | Value | Source |

| CAS Number | 1246820-97-2 | N/A |

| Molecular Formula | C₅H₆D₆N₂O | [2][3][4] |

| Molecular Weight | 122.20 g/mol | [2][3][4] |

| Appearance | White Solid | [1] |

| Solubility | Methanol | [1] |

| Storage | 2-8°C | [4] |

Note: The molecular weight is slightly higher than the non-deuterated analog (116.16 g/mol ) due to the presence of six deuterium atoms.[5][6][7][8]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A potential synthetic route to this compound could involve the following key transformations:

Caption: Proposed general synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Esterification and Deuteration: A suitable starting material, such as a deuterated isobutyric acid derivative, would be esterified.

-

Hydroxymethylation: The ester would then undergo hydroxymethylation, for example, using formaldehyde.

-

Protection: The resulting hydroxyl group would be protected, for instance, by conversion to a tosylate or mesylate.

-

Ammonolysis: The protected intermediate would then be treated with ammonia in a suitable solvent under pressure and heat to introduce the amino group.

-

Purification: The final product, this compound, would be isolated and purified using standard techniques such as crystallization or chromatography.

A scalable synthesis for the non-deuterated 3-amino-2,2-dimethylpropanamide has been reported, involving dimethylation, ammonolysis, and hydrogenation steps.[10]

Application in Drug Development: Synthesis of Labeled Aliskiren

The primary application of this compound is as a key intermediate in the synthesis of isotopically labeled Aliskiren.[1] Labeled Aliskiren is crucial for various studies in drug development, including:

-

Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.

-

Metabolite identification: To trace the metabolic fate of Aliskiren in vivo.

-

Bioavailability and bioequivalence studies: As an internal standard in mass spectrometric assays.

The synthesis of Aliskiren from this intermediate would involve its coupling with the other key fragments of the Aliskiren molecule.

Caption: General workflow for the synthesis of labeled Aliskiren.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

Aliskiren, and by extension its labeled form, is a direct renin inhibitor. It exerts its therapeutic effect by targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.

RAAS Signaling Pathway and the Action of Aliskiren

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. Aliskiren directly inhibits the enzymatic activity of renin, thereby blocking the entire downstream cascade.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Aliskiren.

Conclusion

This compound is a specialized chemical reagent of significant importance in the pharmaceutical sciences. Its role as a key building block for labeled Aliskiren facilitates critical research into the drug's behavior in biological systems. A thorough understanding of its synthesis and the biological pathway of its end-product is essential for researchers in drug metabolism, pharmacokinetics, and cardiovascular pharmacology. While detailed public data on the deuterated compound is sparse, knowledge of its non-deuterated analog provides a strong foundation for its application.

References

- 1. This compound | 1246820-97-2 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. forcbio.com [forcbio.com]

- 5. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 6. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. 3-Amino-2,2-dimethylpropanamide - [sigmaaldrich.com]

- 9. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of 3-Amino-2,2-dimethylpropanamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopologue of a key intermediate in the synthesis of Aliskiren. This document details its known characteristics, outlines a plausible synthetic pathway, and presents relevant data in a structured format for ease of reference.

Core Physical and Chemical Properties

Quantitative data for this compound is limited. The data presented below is a combination of information available for the deuterated compound and its non-deuterated analogue, 3-Amino-2,2-dimethylpropanamide. Properties of the non-deuterated compound are included to provide an approximate characterization and are denoted as such.

| Property | Value | Source |

| CAS Number | 1246820-97-2 | [1] |

| Molecular Formula | C₅H₆D₆N₂O | [1] |

| Molecular Weight | 122.20 g/mol | [1] |

| Appearance | White to Off-White Solid (non-deuterated) | [2] |

| Melting Point | 79-82°C (non-deuterated) | [2] |

| Boiling Point | No data available | |

| Solubility | Soluble in DMSO and Methanol (non-deuterated) | [2] |

Synthesis and Experimental Protocols

This compound is primarily utilized as a labeled intermediate in the synthesis of deuterated Aliskiren, a direct renin inhibitor.[1][3] While a specific, detailed experimental protocol for the deuterated compound is not publicly available, a scalable synthesis for the non-deuterated analogue has been described.[4] This process typically involves three main stages: methylation, ammonolysis, and hydrogenation. A patented method also describes a three-step synthesis involving esterification, protection, and ammonolysis from hydroxymethyl trimethylacetic acid.[5]

A plausible synthetic workflow for this compound would likely involve the use of deuterated starting materials. The following diagram illustrates a potential synthetic pathway, inferring the introduction of deuterium labels at an early stage.

Caption: Conceptual synthesis of this compound.

General Experimental Considerations (Based on non-deuterated synthesis)

-

Methylation: The initial step likely involves the alpha-methylation of a suitable precursor. In the synthesis of the non-deuterated compound, this has been achieved using a methylating agent in the presence of a base.[4] For the d6 analogue, a deuterated methylating agent or a precursor already containing the deuterated methyl groups would be necessary.

-

Ammonolysis: This step converts an ester or other activated carboxyl group into the primary amide. This is typically achieved by treatment with ammonia.[4][5]

-

Purification: Purification of the final product would likely involve standard techniques such as crystallization or chromatography to achieve the desired purity for its use in pharmaceutical synthesis.

Application in Drug Development

The primary application of this compound is as a stable isotope-labeled internal standard or a building block in the synthesis of labeled Aliskiren.[1][3] The incorporation of deuterium atoms allows for the use of the final compound in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry.

The logical relationship for its application can be visualized as follows:

Caption: Role in the synthesis and application of labeled Aliskiren.

Conclusion

This compound is a crucial, specialized chemical for the development and analysis of the antihypertensive drug Aliskiren. While detailed public data on the deuterated compound itself is sparse, understanding the synthesis and properties of its non-deuterated counterpart provides a strong foundation for its handling and application. The provided information, tables, and diagrams offer a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. 3-[Formyl(methyl)amino]-2,2-dimethylpropanamide | C7H14N2O2 | CID 174362661 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-2,2-dimethylpropanamide-d6 molecular weight

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6

This technical guide provides comprehensive information on the deuterated molecule this compound, intended for researchers, scientists, and drug development professionals. The document outlines its chemical properties, a detailed experimental protocol for its application as an internal standard in a bioanalytical assay, and a workflow diagram for this process.

Core Compound Properties

This compound is a labeled variant of 3-Amino-2,2-dimethylpropanamide. The incorporation of six deuterium atoms results in a higher molecular weight, making it an ideal internal standard for quantitative mass spectrometry-based assays. Below is a summary of the key chemical properties for both the labeled and unlabeled compounds.

| Property | 3-Amino-2,2-dimethylpropanamide | This compound |

| CAS Number | 324763-51-1[1][2][3][4] | 1246820-97-2[5][6][7] |

| Molecular Formula | C₅H₁₂N₂O[1][2][4] | C₅H₆D₆N₂O[5][8] |

| Molecular Weight | 116.16 g/mol [1][2][3][4][9] | 122.2 g/mol [5][8] |

| Appearance | White to Off-White Solid[2] | White Solid[8] |

| Melting Point | 79-82°C[2] | Not specified |

| Solubility | DMSO, Methanol[2] | Methanol[8] |

| Primary Application | Reagent in the synthesis of Aliskiren[2] | Reagent in the synthesis of labelled Aliskiren[7] |

Experimental Protocol: Bioanalytical Method for a Hypothetical Analyte Using a d6-Internal Standard

This section details a representative experimental protocol for the quantification of a hypothetical therapeutic agent, "Analyte X," in human plasma using this compound as an internal standard (IS). This method is based on protein precipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

2.1. Objective: To develop and validate a robust method for the quantitative determination of Analyte X in human plasma samples to support pharmacokinetic studies.

2.2. Materials and Reagents:

-

Analyte X: Reference standard (≥99% purity)

-

Internal Standard (IS): this compound

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid, LC-MS grade.

-

Water: Deionized water, 18 MΩ·cm or higher purity.

-

Control Matrix: Blank human plasma (K2-EDTA).

2.3. Preparation of Stock and Working Solutions:

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of MeOH.

-

IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of MeOH.

-

Working Solutions: Serially dilute the stock solutions with 50:50 ACN:Water to prepare calibration curve standards and quality control (QC) samples at appropriate concentrations. The IS working solution should be prepared at 50 ng/mL.

2.4. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix samples.

-

Add 200 µL of cold ACN to each tube to precipitate plasma proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

2.5. LC-MS/MS Conditions:

-

LC System: Shimadzu Nexera or equivalent.

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: To be determined by infusion of Analyte X and the IS. For example:

-

Analyte X: Q1 445.5 -> Q3 321.2

-

IS (d6): Q1 123.2 -> Q3 89.2

-

2.6. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow, from sample reception to final data analysis.

Caption: Workflow for sample analysis using a d6-internal standard.

References

- 1. indiamart.com [indiamart.com]

- 2. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 3. 3-Amino-2,2-dimethylpropanamide - [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. This compound | 1246820-97-2 [amp.chemicalbook.com]

- 8. mybiosource.com [mybiosource.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanamide-d6 is a deuterated isotopic analog of 3-amino-2,2-dimethylpropanamide. While specific research on the deuterated form is limited, its non-deuterated counterpart is recognized as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1][2][3][4] The introduction of deuterium atoms (d6) into the molecule makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methods for quantifying Aliskiren and its metabolites. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic approach based on its non-deuterated analog, and its primary application.

Core Data Presentation

Due to the limited availability of public data for this compound, the following table summarizes its fundamental properties.

| Property | Value | Source |

| CAS Number | 1246820-97-2 | Pharmaffiliates |

| Molecular Formula | C₅H₆D₆N₂O | Pharmaffiliates |

| Molecular Weight | 122.20 g/mol | Pharmaffiliates |

| Appearance | Solid (inferred from non-deuterated form) | SRD Pharma[4] |

| Primary Application | Reagent used in the synthesis of labeled Aliskiren | Pharmaffiliates[5] |

Experimental Protocols

A general three-step synthesis for the non-deuterated 3-amino-2,2-dimethylpropanamide has been described and involves methylation, amination, and reduction.[3] A potential adaptation for the synthesis of the d6 variant is outlined below.

Note: This is a proposed reaction scheme and has not been experimentally validated from available literature.

Proposed Synthesis of this compound

A plausible approach would involve the methylation of a suitable precursor using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

Step 1: Deuteromethylation of a Cyanoacetic Acid Derivative

A cyanoacetic acid derivative is reacted with a deuterated methylating agent (e.g., iodomethane-d3) in the presence of a base to yield the di-deuteromethylated intermediate.

Step 2: Amination

The resulting deuterated dicyano compound is then subjected to amination to form the corresponding amide.

Step 3: Reduction

The final step involves the reduction of the cyano group to an amine, yielding this compound. A patent for the non-deuterated version describes the use of catalytic hydrogenation for this step.[3]

Mandatory Visualizations

As there is no available literature describing signaling pathways or complex experimental workflows involving this compound, the following diagrams illustrate the proposed logical workflow for its synthesis and its primary application.

Caption: Proposed synthetic workflow for this compound.

Caption: Application workflow of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]

- 4. 3-Amino-2,2-dimethylpropanamide [srdpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopologue of a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren. This document details its discovery in the context of pharmaceutical development, outlines a representative synthetic pathway, and describes its critical role in bioanalytical applications.

Discovery and History

The discovery of this compound is intrinsically linked to the development and clinical pharmacology of Aliskiren, the first in a class of drugs that directly inhibit renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The non-deuterated parent compound, 3-Amino-2,2-dimethylpropanamide, was identified as a crucial building block for the synthesis of Aliskiren.

As with many drug development programs, the need for robust and accurate bioanalytical methods to study the pharmacokinetics and metabolism of Aliskiren became paramount. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they exhibit nearly identical physicochemical properties to the analyte but are distinguishable by their mass. This allows for precise correction of matrix effects and variations in sample processing and instrument response.

Consequently, a deuterated version of an Aliskiren fragment was required. A study on the metabolism of Aliskiren in healthy volunteers explicitly mentions the use of "gem-dimethyl d6-aliskiren" as an internal standard for quantitative analysis.[1] The "gem-dimethyl d6" nomenclature strongly indicates that the six deuterium atoms are located on the two methyl groups at the 2-position of the propanamide moiety of Aliskiren. This compound is the logical and essential deuterated intermediate required to introduce this specific labeling pattern into the final Aliskiren molecule. Its history is therefore not one of independent discovery, but rather a targeted synthesis to meet the rigorous analytical demands of a major pharmaceutical development program.

Physicochemical Properties

The key physicochemical properties of 3-Amino-2,2-dimethylpropanamide and its deuterated analog are summarized in the table below for easy comparison.

| Property | 3-Amino-2,2-dimethylpropanamide | This compound |

| Molecular Formula | C₅H₁₂N₂O | C₅H₆D₆N₂O |

| Molecular Weight | 116.16 g/mol | 122.20 g/mol |

| CAS Number | 324763-51-1 | 1246820-97-2 |

| Appearance | White to Off-White Solid | Not specified, expected to be similar to non-deuterated form |

| Melting Point | 79-82 °C | Not specified, expected to be similar to non-deuterated form |

| Boiling Point | 270.6 ± 23.0 °C at 760 mmHg | Not specified, expected to be similar to non-deuterated form |

| Solubility | Soluble in DMSO, Methanol | Not specified, expected to be similar to non-deuterated form |

Synthesis and Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, its synthesis can be reliably inferred from the well-documented preparations of its non-deuterated counterpart. The following represents a probable and scalable synthetic route, adapted from published methods. The key step for introducing the deuterium labels is the methylation of a cyanoacetate precursor using a deuterated methylating agent.

Representative Synthetic Pathway:

The synthesis can be conceptualized as a three-step process:

-

Dimethylation-d6: Introduction of two trideuteromethyl (-CD₃) groups.

-

Ammonolysis: Conversion of the ester to a primary amide.

-

Reduction: Conversion of the cyano group to an amino group.

A scalable synthesis for the non-deuterated compound has been described, which can be adapted as follows.

Experimental Protocol (Representative):

Step 1: Synthesis of Ethyl 2-cyano-2-(methyl-d3)-propanoate-d3

-

Materials: Ethyl cyanoacetate, sodium hydroxide, tetrabutylammonium bromide (TBAB), deuterated methyl sulfate ((CD₃)₂SO₄), dichloromethane (DCM).

-

Procedure: To a solution of ethyl cyanoacetate and a phase-transfer catalyst such as TBAB in DCM, an aqueous solution of sodium hydroxide is added. The mixture is cooled, and deuterated methyl sulfate is added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by GC or TLC). The organic layer is then separated, washed, dried, and concentrated to yield the deuterated dimethylated product.

Step 2: Synthesis of 2-Cyano-2-(methyl-d3)-propanamide-d3

-

Materials: Ethyl 2-cyano-2-(methyl-d3)-propanoate-d3, methanolic ammonia.

-

Procedure: The deuterated ester from the previous step is dissolved in a solution of ammonia in methanol. The reaction mixture is stirred at room temperature in a sealed vessel until the ammonolysis is complete. The solvent is then removed under reduced pressure to yield the crude amide.

Step 3: Synthesis of 3-Amino-2,2-di(methyl-d3)-propanamide (this compound)

-

Materials: 2-Cyano-2-(methyl-d3)-propanamide-d3, Raney Nickel, methanol, ammonia, hydrogen gas.

-

Procedure: The deuterated cyano-amide is dissolved in methanol containing ammonia. A catalytic amount of Raney Nickel is added to the solution. The mixture is then subjected to hydrogenation under pressure at an elevated temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.

The following diagram illustrates this synthetic workflow.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The primary application of this compound is as a critical intermediate in the synthesis of deuterated Aliskiren, which serves as an internal standard in bioanalytical methods.

Use in Bioanalytical Methods for Aliskiren:

Quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for determining the concentration of a drug and its metabolites in biological matrices such as plasma, blood, or urine. The use of a stable isotope-labeled internal standard is crucial for the accuracy and precision of these assays.

Experimental Workflow:

-

Sample Preparation: A known amount of the deuterated internal standard (gem-dimethyl d6-aliskiren, synthesized from this compound) is added to the biological sample (e.g., plasma).

-

Extraction: The analyte (Aliskiren) and the internal standard are extracted from the biological matrix, often through protein precipitation or solid-phase extraction.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography separates Aliskiren and its deuterated internal standard from other components. The tandem mass spectrometer detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.

-

Quantification: The concentration of Aliskiren in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the known amount of the internal standard.

The following diagram illustrates the use of this compound in the context of a bioanalytical workflow for Aliskiren.

Caption: Use of the d6-intermediate in a bioanalytical workflow.

Signaling Pathways

As a synthetic intermediate, this compound is not known to have any direct biological activity or to be involved in any signaling pathways. Its significance lies in its utility for the synthesis of a tool compound (the deuterated internal standard) that enables the study of a pharmacologically active molecule (Aliskiren) which itself targets the renin-angiotensin-aldosterone signaling pathway.

Conclusion

This compound is a specialized chemical entity whose existence and importance are driven by the analytical necessities of modern drug development. While not a therapeutic agent itself, its role as a key precursor to a vital analytical tool underscores the critical interplay between synthetic chemistry and pharmaceutical sciences. The ability to synthesize such isotopically labeled compounds is fundamental to the accurate and reliable characterization of the pharmacokinetic and metabolic profiles of new medicines, ensuring their safety and efficacy.

References

The Role of 3-Amino-2,2-dimethylpropanamide-d6 in the Context of Aliskiren Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the metabolic profile of Aliskiren, a direct renin inhibitor, with a specific focus on the context of 3-Amino-2,2-dimethylpropanamide-d6. It is crucial to clarify from the outset that This compound is not a metabolite of Aliskiren . Instead, it serves as a deuterated internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Aliskiren and its metabolites in biological matrices. This guide will, therefore, address the known metabolic pathways of Aliskiren and the role of such internal standards in their elucidation.

Executive Summary

Aliskiren undergoes very limited metabolism in humans, with the unchanged parent drug being the predominant circulating species and the primary component excreted.[1][2] Approximately 80% of Aliskiren in plasma is the unchanged drug.[1][3] The major metabolic pathways identified are O-demethylation of the phenyl-propoxy or 3-methoxy-propoxy side chains, followed by further oxidation to carboxylic acid derivatives.[2] A minor metabolic pathway involving the hydrolysis of the central amide bond of Aliskiren has been proposed, which would yield 3-amino-2,2-dimethylpropanamide as a trace metabolite; however, this has not been definitively identified or quantified in vivo.[4] Due to its status as a trace metabolite, specific quantitative data for 3-amino-2,2-dimethylpropanamide is not available in the literature. This guide provides a comprehensive overview of Aliskiren's pharmacokinetics, its established metabolic pathways, and the analytical methodologies used for its study.

Quantitative Data on Aliskiren Pharmacokinetics and Metabolism

The following tables summarize the key quantitative data regarding the pharmacokinetics and disposition of Aliskiren in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Aliskiren in Plasma

| Parameter | Value | Reference |

| Bioavailability | ~2.6% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [1] |

| Plasma Protein Binding | 47% - 51% | [1] |

| Apparent Volume of Distribution (Vd) | ~135 L | |

| Elimination Half-life (t½) | 20 - 45 hours | [5] |

| Accumulation Half-life | ~24 hours | [3] |

Table 2: Excretion and Metabolism of Aliskiren

| Parameter | Value | Reference |

| Total Recovery (168 h) | ~91.5% of dose | [6] |

| Excretion Route | Primarily fecal (~90.9%) | [6] |

| Urinary Excretion | ~0.6% of dose | [6] |

| Unchanged Aliskiren in Plasma (AUC₀₋∞) | ~81% of total radioactivity | [6] |

| Oxidized Metabolites in Excreta | At least 1.3% of dose | [2] |

| Major Oxidized Metabolites in Plasma at Tmax | < 5% of parent drug | [1] |

Metabolic Pathways of Aliskiren

Aliskiren's metabolism is minimal. The primary routes of biotransformation are illustrated in the signaling pathway diagram below.

Experimental Protocols: Bioanalysis of Aliskiren and its Metabolites

The quantification of Aliskiren and its metabolites from biological matrices like plasma, urine, or feces typically involves LC-MS/MS. A general workflow is outlined below. The use of a stable isotope-labeled internal standard, such as this compound for the corresponding non-deuterated analyte, is critical for achieving accurate and precise results.

Sample Preparation

-

Matrix: Human plasma, urine, or homogenized feces.

-

Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., Aliskiren-d6 or this compound) is added to the biological sample.

-

Extraction:

-

Protein Precipitation: For plasma samples, a cold organic solvent (e.g., acetonitrile or methanol) is added to precipitate proteins. The sample is vortexed and then centrifuged.

-

Liquid-Liquid Extraction (LLE): An immiscible organic solvent (e.g., methyl tert-butyl ether) is added to the sample. After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated.

-

Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge. Interfering substances are washed away, and the analyte and internal standard are then eluted with an appropriate solvent.

-

-

Evaporation and Reconstitution: The extracted sample is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For example:

-

Aliskiren: m/z 552.4 → 281.2

-

Internal Standard (e.g., Aliskiren-d6): m/z 558.4 → 287.2

-

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from samples with known concentrations. This curve is then used to determine the concentration of the analyte in the unknown samples.

-

Conclusion

References

- 1. Clinical pharmacokinetics and pharmacodynamics of aliskiren [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-lactancia.org [e-lactancia.org]

A Technical Guide to the Application of 3-Amino-2,2-dimethylpropanamide-d6 in Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Amino-2,2-dimethylpropanamide-d6, focusing on its principal application in the field of drug development and bioanalysis. While direct biological activity for this compound is not documented, its role as a stable isotope-labeled internal standard is critical for quantitative analysis. This document details its properties, its application in analytical workflows, and provides representative experimental protocols.

Introduction and Physicochemical Properties

This compound is the deuterated stable isotope analog of 3-Amino-2,2-dimethylpropanamide. The parent compound is primarily known as a key synthetic intermediate for Aliskiren, a direct renin inhibitor used to treat hypertension.[1] The parent compound has also been identified as a metabolite of Aliskiren.[2]

Extensive literature searches reveal no evidence of intrinsic biological or pharmacological activity for 3-Amino-2,2-dimethylpropanamide or its deuterated form. Its significance in a research and drug development context is almost exclusively as a chemical reagent and an analytical tool. Specifically, this compound serves as a reagent in the synthesis of labeled Aliskiren and functions as an ideal internal standard for mass spectrometry-based quantification.[3][4]

Stable isotope-labeled internal standards (SIL-IS) are essential for modern bioanalysis.[5] In liquid chromatography-mass spectrometry (LC-MS), a SIL-IS like this d6 variant is chemically identical to the analyte of interest but has a different mass due to the deuterium atoms.[6][7] This allows it to be distinguished by the mass spectrometer while behaving identically during sample extraction, chromatography, and ionization. By adding a known amount of the SIL-IS to a sample, it can accurately correct for variations in sample recovery and matrix effects (ion suppression or enhancement), leading to highly precise and accurate quantification.[5][8]

Data Presentation: Physicochemical Properties

The following table summarizes the key properties of 3-Amino-2,2-dimethylpropanamide and its d6 variant.

| Property | 3-Amino-2,2-dimethylpropanamide | This compound |

| CAS Number | 324763-51-1[2][9][10][11][12][13] | 1246820-97-2[3][4][14][15] |

| Molecular Formula | C₅H₁₂N₂O[2][11] | C₅H₆D₆N₂O[15] |

| Molecular Weight | 116.16 g/mol [2][11][12] | ~122.20 g/mol [15] |

| Primary Application | Key intermediate for Aliskiren synthesis[1] | Internal standard for LC-MS analysis[3][4] |

Core Application: Workflow for Bioanalytical Quantification

The primary utility of this compound is as an internal standard in quantitative bioanalysis. The workflow ensures that any sample loss or signal fluctuation during the process is accounted for, as the internal standard experiences the same effects as the target analyte.

Mandatory Visualization: LC-MS Quantification Workflow

The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical method.

Caption: Workflow for analyte quantification using a deuterated internal standard.

Experimental Protocols

This section provides a detailed, representative protocol for the quantification of 3-Amino-2,2-dimethylpropanamide in human plasma using LC-MS/MS. This protocol demonstrates the practical application of this compound as an internal standard.

Protocol: Quantification of 3-Amino-2,2-dimethylpropanamide in Human Plasma

1. Objective: To develop and validate a sensitive and specific method for the determination of 3-Amino-2,2-dimethylpropanamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

2. Materials and Reagents:

-

3-Amino-2,2-dimethylpropanamide (Analyte) reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control human plasma (K₂EDTA)

3. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Amino-2,2-dimethylpropanamide and dissolve in 10 mL of methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:water to create calibration standards (e.g., 1-1000 ng/mL).

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution with ACN.

4. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (50 ng/mL in ACN). The ACN will precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions (Hypothetical):

-

Analyte: Q1: 117.1 -> Q3: 100.1 (Loss of NH₃)

-

IS (d6): Q1: 123.1 -> Q3: 106.1 (Loss of NH₃)

-

-

Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

6. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (typically with 1/x² weighting) to obtain the calibration equation (y = mx + c).

-

Determine the concentration of the analyte in unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

While this compound does not exhibit direct biological activities for therapeutic purposes, its role in the precise quantification of its non-deuterated analog is a critical "activity" in a bioanalytical context. As a stable isotope-labeled internal standard, it ensures the accuracy and reliability of pharmacokinetic, metabolic, and clinical studies essential for the development of pharmaceuticals like Aliskiren. This technical guide has outlined its physicochemical properties and provided a detailed framework for its practical application, underscoring its importance for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Amino-2,2-dimethylpropanamide | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1246820-97-2 [amp.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Buy Online CAS Number 324763-51-1 - TRC - 3-Amino-2,2-dimethylpropanamide | LGC Standards [lgcstandards.com]

- 10. 3-Amino-2,2-dimethylpropanamide | CAS#:324763-51-1 | Chemsrc [chemsrc.com]

- 11. indiamart.com [indiamart.com]

- 12. labsolu.ca [labsolu.ca]

- 13. chemscene.com [chemscene.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 3-Amino-2,2-dimethylpropanamide-d6 - CAS:1246820-97-2 - 孚可科技(上海)有限公司 [forcbio.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-2,2-dimethylpropanamide-d6 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanamide is a primary metabolite of the direct renin inhibitor, Aliskiren. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as 3-Amino-2,2-dimethylpropanamide-d6, is the gold standard for quantitative analysis by mass spectrometry, offering high precision and accuracy by correcting for matrix effects and variations in sample processing.[1][2]

These application notes provide a detailed protocol for the quantification of 3-Amino-2,2-dimethylpropanamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (this compound) is added to the plasma sample containing the analyte (3-Amino-2,2-dimethylpropanamide). Both the analyte and the internal standard are co-extracted from the plasma matrix and analyzed by LC-MS/MS. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach effectively compensates for any analyte loss during sample preparation and variations in instrument response.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

3-Amino-2,2-dimethylpropanamide (Analyte)

-

This compound (Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (blank, from a certified vendor)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

-

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Amino-2,2-dimethylpropanamide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 3-Amino-2,2-dimethylpropanamide stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimize for specific instrument |

Quantitative Data

The following table summarizes the proposed mass-to-charge ratios (m/z) for the precursor and product ions for use in MRM analysis. These values are predicted based on the chemical structures and should be confirmed by infusion of the individual compounds into the mass spectrometer.

Table 3: Proposed MRM Transitions

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| 3-Amino-2,2-dimethylpropanamide | 117.1 | 100.1 | 15 |

| This compound | 123.1 | 106.1 | 15 |

Note: The product ion likely corresponds to the loss of the primary amine group (NH3).

Data Analysis and Validation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Table 4: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | CV of the peak area ratios of post-extraction spiked samples from different lots should be ≤ 15% |

| Recovery | Consistent and reproducible across the concentration range |

| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term) |

Conclusion

This document provides a comprehensive framework for the development and application of an LC-MS/MS method for the quantification of 3-Amino-2,2-dimethylpropanamide in human plasma using its deuterated analog, this compound, as an internal standard. The use of this internal standard is critical for achieving reliable and accurate results in regulated bioanalysis. The provided protocols and parameters should be optimized and fully validated to ensure performance for the intended application.

References

Application Note: High-Throughput Quantitative Analysis of 3-Amino-2,2-dimethylpropanamide in Human Plasma using 3-Amino-2,2-dimethylpropanamide-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Amino-2,2-dimethylpropanamide is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1] Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic and metabolic studies during drug development. The use of a stable isotope-labeled internal standard, such as 3-Amino-2,2-dimethylpropanamide-d6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The co-elution of the deuterated internal standard with the analyte allows for precise correction of variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[2] This application note provides a detailed protocol for the extraction and quantification of 3-Amino-2,2-dimethylpropanamide in human plasma using this compound as an internal standard.

Principle The method employs a simple protein precipitation step for sample cleanup, followed by analysis using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The analyte and its deuterated internal standard are monitored using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

-

3-Amino-2,2-dimethylpropanamide (Analyte)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

2. Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Amino-2,2-dimethylpropanamide in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, spike 10 µL of the respective analyte working solutions. For unknown samples, add 10 µL of 50:50 methanol:water.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except for blank matrix samples (add 20 µL of 50:50 methanol:water to the blank).

-

Vortex mix for 10 seconds.

-

Add 400 µL of acetonitrile (pre-chilled to -20°C) to each tube to precipitate proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min. |

| Total Run Time | 5.0 minutes |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte: m/z 117.1 → 100.1 IS: m/z 123.1 → 106.1 (representative values) |

| Collision Energy (CE) | Optimized for specific transitions (e.g., 15 eV) |

| Cone Voltage (CV) | Optimized for specific transitions (e.g., 25 V) |

Data Presentation

Table 1: Representative Calibration Curve Data

This data is for illustrative purposes and represents typical performance.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 155,000 | 0.0098 |

| 5 | 7,650 | 158,000 | 0.0484 |

| 10 | 15,300 | 156,500 | 0.0978 |

| 50 | 78,000 | 160,000 | 0.4875 |

| 100 | 155,000 | 157,000 | 0.9873 |

| 250 | 380,000 | 154,000 | 2.4675 |

| 500 | 765,000 | 158,000 | 4.8418 |

| 1000 | 1,525,000 | 155,500 | 9.8071 |

Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99. The regression equation was y = 0.0098x + 0.0005, weighted by 1/x².

Table 2: Representative Precision and Accuracy Data

This data is for illustrative purposes and represents typical performance for Quality Control (QC) samples.

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean ± SD (ng/mL) | Mean ± SD (ng/mL) | ||

| LLOQ | 1 | 1.05 ± 0.09 | 1.08 ± 0.12 |

| Low QC | 3 | 2.95 ± 0.15 | 3.10 ± 0.21 |

| Mid QC | 150 | 153.5 ± 7.5 | 148.2 ± 9.8 |

| High QC | 750 | 742.1 ± 35.1 | 759.5 ± 45.2 |

| Precision (%CV) | Precision (%CV) | ||

| LLOQ | 1 | 8.6% | 11.1% |

| Low QC | 3 | 5.1% | 6.8% |

| Mid QC | 150 | 4.9% | 6.6% |

| High QC | 750 | 4.7% | 5.9% |

| Accuracy (%) | Accuracy (%) | ||

| LLOQ | 1 | 105.0% | 108.0% |

| Low QC | 3 | 98.3% | 103.3% |

| Mid QC | 150 | 102.3% | 98.8% |

| High QC | 750 | 98.9% | 101.3% |

Acceptance Criteria: Precision (%CV) within ±15% (±20% for LLOQ) and accuracy (%Bias) within ±15% (±20% for LLOQ) are generally considered acceptable for bioanalytical method validation.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 3-Amino-2,2-dimethylpropanamide.

Caption: Logical relationship for internal standard-based quantification.

References

Application Notes and Protocols for 3-Amino-2,2-dimethylpropanamide-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,2-dimethylpropanamide-d6 is the deuterated analog of 3-Amino-2,2-dimethylpropanamide. The non-labeled compound is recognized as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for treating hypertension.[1][2][3] Furthermore, 3-Amino-2,2-dimethylpropanamide has been identified as a metabolite of Aliskiren.[4] The deuterated form, this compound, serves as an ideal internal standard (IS) for quantitative bioanalytical studies involving the parent compound. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of 3-Amino-2,2-dimethylpropanamide in human plasma.

Chemical Properties

| Property | Value |

| Product Name | This compound |

| CAS Number | 1246820-97-2[1] |

| Molecular Formula | C₅H₆D₆N₂O[1] |

| Molecular Weight | 122.20 g/mol (approx.) |

| Appearance | White to Off-White Solid[1] |

| Solubility | Soluble in Methanol and DMSO[1][3] |

| Storage | Refrigerator, under inert atmosphere |

Experimental Protocol: Quantification of 3-Amino-2,2-dimethylpropanamide in Human Plasma using LC-MS/MS

This protocol outlines a method for the quantitative analysis of 3-Amino-2,2-dimethylpropanamide in human plasma using this compound as an internal standard. The methodology is based on protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.

Materials and Reagents

-

3-Amino-2,2-dimethylpropanamide (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

-

Analytical Balance

-

Vortex Mixer

-

Microcentrifuge

-

Pipettes

Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Amino-2,2-dimethylpropanamide and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation

The following workflow describes the protein precipitation method for plasma samples.

Caption: Plasma sample preparation workflow.

-

Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

The following tables summarize the suggested starting conditions for liquid chromatography and mass spectrometry. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow Rates | Optimize for instrument |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Amino-2,2-dimethylpropanamide | 117.1 | Optimize | Optimize |

| This compound | 123.1 | Optimize | Optimize |

Note: Product ions and collision energies must be optimized by infusing the individual compounds into the mass spectrometer.

Data Analysis and Quantification

The quantification of 3-Amino-2,2-dimethylpropanamide is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve using linear regression.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard in a quantitative LC-MS/MS workflow follows a logical progression to ensure accurate results. The diagram below illustrates this relationship.

Caption: Workflow for quantification using an internal standard.

Conclusion

This document provides a comprehensive protocol for the use of this compound as an internal standard for the accurate and precise quantification of its non-deuterated analog in human plasma. The described LC-MS/MS method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and other applications in drug development and clinical research. Researchers should perform in-lab validation of this method to ensure it meets the specific requirements of their studies.

References

Application of 3-Amino-2,2-dimethylpropanamide-d6 in Stable Isotope Labeling for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative analysis. The use of isotopically labeled compounds, particularly deuterated standards, has become a cornerstone in drug metabolism and pharmacokinetic (DMPK) studies. 3-Amino-2,2-dimethylpropanamide-d6, a deuterated analog of a key intermediate in the synthesis of the direct renin inhibitor Aliskiren, serves as an excellent internal standard for quantitative bioanalysis. Its utility lies in its chemical similarity to the analyte of interest, allowing for accurate quantification by correcting for variations in sample preparation and mass spectrometric response.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalytical method development and validation for the quantification of drugs, using Aliskiren as a primary example.

Principle of Stable Isotope Labeled Internal Standards

A stable isotope-labeled (SIL) internal standard is a form of an analyte that has one or more of its atoms replaced with a heavier isotope (e.g., ²H or d, ¹³C, ¹⁵N). In mass spectrometry, the SIL internal standard is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The key advantage of using a SIL internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. Therefore, any sample-to-sample variability in extraction recovery, matrix suppression, or instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is used for quantification, leading to high accuracy and precision.

Application: Quantification of Aliskiren in Biological Matrices

This compound is a precursor for synthesizing deuterated Aliskiren, which can be used as an internal standard for quantifying Aliskiren in plasma or other biological samples. The following sections detail a typical workflow for such an analysis.

Experimental Workflow

Caption: Workflow for the quantification of a drug analyte in plasma using a deuterated internal standard.

Protocols

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound (or the deuterated drug standard synthesized from it) and dissolve it in 1 mL of methanol.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte (e.g., Aliskiren) and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (e.g., Aliskiren): Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the specific analyte).

-

Internal Standard (deuterated): Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the deuterated standard). The precursor ion will be shifted by the number of deuterium atoms (e.g., +6 for d6).

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

-

Data Presentation: Bioanalytical Method Validation Summary

The following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard, in accordance with regulatory guidelines.

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) | -5% to +5% |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |

| Recovery (%) | Consistent, precise, and reproducible | 85-95% |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration within ±15% of nominal | Stable under tested conditions |

Signaling Pathway Visualization

While this compound is primarily used as a tool for bioanalysis rather than to probe a specific signaling pathway, its application in quantifying a drug like Aliskiren is directly related to the Renin-Angiotensin-Aldosterone System (RAAS). The accurate measurement of Aliskiren concentration in plasma helps in understanding its pharmacokinetic profile and, consequently, its efficacy in modulating this pathway.

Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition by Aliskiren.

Conclusion